ITK inhibitor 5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Interleukin-2-inducible T-cell kinase (ITK) inhibitor 5 is a compound that targets ITK, a member of the TEC family of kinases. ITK plays a crucial role in T-cell receptor signaling, which is essential for T-cell proliferation, cytokine release, and chemotaxis. ITK inhibitors are being explored for their potential in treating various inflammatory and immunological diseases .

Preparation Methods

The synthesis of ITK inhibitor 5 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

ITK inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ITK inhibitor 5 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of kinase inhibition and to develop new inhibitors with improved selectivity and potency. In biology, it is used to investigate the role of ITK in T-cell signaling and immune responses. In medicine, this compound is being explored as a potential therapeutic agent for treating autoimmune diseases, inflammatory disorders, and certain types of cancer .

Mechanism of Action

The mechanism of action of ITK inhibitor 5 involves binding to the ATP-binding site of ITK, thereby inhibiting its kinase activity. This inhibition disrupts T-cell receptor signaling, leading to reduced T-cell proliferation and cytokine release. The molecular targets and pathways involved include the phospholipase Cγ (PLCγ) signaling cascade and the downstream activation of nuclear factor of activated T-cells (NFAT) and mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

ITK inhibitor 5 is compared with other ITK inhibitors, such as ibrutinib, ONO7790500, and BMS509744. While ibrutinib is a well-known inhibitor with clinical utility, this compound offers unique advantages in terms of selectivity and potency. The comparison highlights the structural differences and the specific binding affinities of these compounds to ITK .

Biological Activity

ITK (Interleukin-2-inducible T-cell kinase) inhibitors, particularly ITK inhibitor 5, have garnered significant attention in immunology and oncology due to their role in modulating T-cell activity and their potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on T-cell exhaustion, and implications for cancer therapy.

Overview of ITK and Its Role in T-Cell Function

ITK is a crucial kinase involved in T-cell receptor (TCR) signaling, influencing T-cell activation, differentiation, and cytokine production. It plays a pivotal role in the development of Th2 cells and is implicated in various autoimmune diseases and cancers. Inhibiting ITK can reverse T-cell exhaustion, a state characterized by diminished effector function often seen in chronic infections and tumors.

This compound, specifically BMS-509744, is a selective and potent inhibitor that targets ITK's kinase activity. Research indicates that this compound effectively blocks the phosphorylation of ITK at Tyr180, leading to downstream effects on PLC-γ1 phosphorylation and overall TCR signaling pathways.

Key Findings from Research Studies

- Reversal of T-Cell Exhaustion : Studies have demonstrated that treatment with this compound can ameliorate features of T-cell exhaustion by:

- Synergistic Effects with Immunotherapies : Combining this compound with anti-PD-1 therapy has shown promising results in preclinical models. For instance:

Data Tables

The following tables summarize key experimental findings regarding the biological activity of this compound:

| Study | Model | Treatment | Survival Rate | Tumor Growth |

|---|---|---|---|---|

| Liu et al. (2023) | AE17 Tumor | ITK Inhibitor + Anti-PD-1 | 90% | Significant reduction |

| Liu et al. (2023) | Pancreatic Tumor | Anti-PD-1 Alone | 25% | Minimal reduction |

| Liu et al. (2023) | Pancreatic Tumor | ITK Inhibitor Alone | 0% | No significant effect |

Case Studies

Several case studies have highlighted the clinical relevance of ITK inhibitors:

- Chronic Lymphocytic Leukemia (CLL) : In patients treated with ibrutinib (another ITK inhibitor), a shift toward a Th1 profile was observed, indicating enhanced immune responses against tumors . This suggests that similar outcomes may be expected with this compound.

- Autoimmune Diseases : Research has shown that depletion of ITK leads to reduced IL-17A production, implicating its role in autoimmune pathogenesis . This provides insight into how ITK inhibitors might be leveraged for therapeutic purposes beyond oncology.

Properties

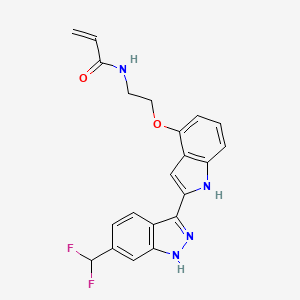

Molecular Formula |

C21H18F2N4O2 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

N-[2-[[2-[6-(difluoromethyl)-1H-indazol-3-yl]-1H-indol-4-yl]oxy]ethyl]prop-2-enamide |

InChI |

InChI=1S/C21H18F2N4O2/c1-2-19(28)24-8-9-29-18-5-3-4-15-14(18)11-17(25-15)20-13-7-6-12(21(22)23)10-16(13)26-27-20/h2-7,10-11,21,25H,1,8-9H2,(H,24,28)(H,26,27) |

InChI Key |

OBBVIHVLZBQAGF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NCCOC1=CC=CC2=C1C=C(N2)C3=NNC4=C3C=CC(=C4)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.